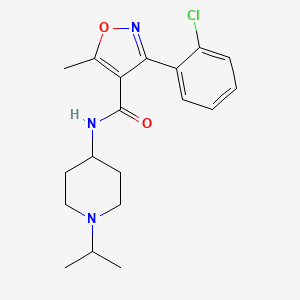
3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide, also known as A-796260, is a potent and selective cannabinoid CB2 receptor agonist. It was first synthesized in 2005 by Abbott Laboratories as a potential therapeutic agent for the treatment of inflammatory and neuropathic pain, as well as other conditions such as osteoporosis and cancer.
Mechanism of Action
3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide exerts its effects by selectively activating the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. By activating this receptor, 3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide can modulate the release of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of immune cells such as macrophages and T cells.
Biochemical and Physiological Effects:
In addition to its effects on pain and inflammation, 3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit bone resorption in animal models of osteoporosis, suggesting that it may have potential as a treatment for this condition. It has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide is its high selectivity for the CB2 receptor, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions and the specific cell types or tissues being studied. Additionally, its relatively short half-life and poor solubility may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of more potent and selective CB2 receptor agonists, which may have greater therapeutic potential. Another area of interest is the investigation of the potential role of the CB2 receptor in other conditions, such as autoimmune diseases and neurodegenerative disorders. Finally, further studies are needed to determine the safety and efficacy of 3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide in humans, and to explore its potential as a therapeutic agent for various conditions.
Synthesis Methods
The synthesis of 3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide involves several steps, starting with the reaction of 2-chlorobenzoyl chloride with isopropylamine to form 2-chlorobenzamide. This is then reacted with 4-piperidinone to form N-(1-isopropyl-4-piperidinyl)-2-chlorobenzamide, which is subsequently treated with methyl isoxazolecarboxylate to form 3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide.
Scientific Research Applications
3-(2-chlorophenyl)-N-(1-isopropyl-4-piperidinyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to be effective in reducing pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease.
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2/c1-12(2)23-10-8-14(9-11-23)21-19(24)17-13(3)25-22-18(17)15-6-4-5-7-16(15)20/h4-7,12,14H,8-11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLWCETWGCITOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-isopropyl-3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B4978603.png)
![1-acetyl-17-(4-chloro-2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4978614.png)
![5-(2-chlorobenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978622.png)
![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4978624.png)
![methyl 3-[(4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzoyl)amino]-4-methylbenzoate](/img/structure/B4978628.png)
![1-methyl-5-{[methyl(1H-pyrazol-5-ylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4978636.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4978644.png)
![1-cyclohexyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4978656.png)
![N-(4-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4978661.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4978668.png)
![N,N'-bis[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4,4'-biphenyldiamine](/img/structure/B4978676.png)
![(2R*,6S*)-4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B4978683.png)
amine oxalate](/img/structure/B4978691.png)
![methyl 4-[4-({isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B4978695.png)